2-amino-2,3-dihydro-1H-indene-5-sulfonamide
Overview
Description
2-Amino-2,3-dihydro-1H-indene-5-sulfonamide is a chemical compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its indene backbone, which is a bicyclic structure consisting of a benzene ring fused to a cyclopentene ring, with an amino group and a sulfonamide group attached.
Mechanism of Action
Target of Action
The primary target of 2-amino-2,3-dihydro-1H-indene-5-sulfonamide is the Discoidin Domain Receptor 1 (DDR1) . DDR1 is a receptor tyrosine kinase that binds and is activated by collagens, playing a crucial role in cell adhesion, proliferation, and migration .
Mode of Action
The compound binds with DDR1, suppressing its kinase activity . This interaction inhibits collagen-induced DDR1 signaling and epithelial-mesenchymal transition . The binding affinity (Kd value) of one of the representative compounds, 7f, for DDR1 is 5.9 nM .
Biochemical Pathways
The inhibition of DDR1 signaling affects multiple biochemical pathways. It primarily disrupts the collagen-induced signaling pathways, leading to the suppression of epithelial-mesenchymal transition . This transition is a key process in cancer progression, where epithelial cells gain migratory and invasive properties to become mesenchymal stem cells.
Pharmacokinetics
The compound’s ability to bind ddr1 and inhibit its activity suggests it has sufficient bioavailability to exert its effects .
Result of Action
The compound’s action results in the potent inhibition of DDR1 signaling and epithelial-mesenchymal transition . It also dose-dependently suppresses the colony formation of pancreatic cancer cells . In vivo studies have shown promising therapeutic efficacy in orthotopic mouse models of pancreatic cancer .
Action Environment
The action of this compound can be influenced by various environmental factors. It’s important to note that the tumor microenvironment, characterized by factors such as hypoxia and altered extracellular matrix, can potentially influence the activity of compounds targeting DDR1 .
Biochemical Analysis
Biochemical Properties
2-amino-2,3-dihydro-1H-indene-5-sulfonamide plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with discoidin domain receptor 1 (DDR1), a receptor tyrosine kinase involved in cell adhesion, migration, and proliferation. The compound binds to DDR1 with high affinity, inhibiting its kinase activity and downstream signaling pathways . This interaction is crucial for its potential therapeutic effects, particularly in cancer treatment.
Cellular Effects
The effects of this compound on various cell types and cellular processes have been extensively studied. In cancer cells, the compound inhibits cell proliferation and induces apoptosis by disrupting DDR1 signaling . It also affects cell signaling pathways, such as the epithelial-mesenchymal transition (EMT) pathway, which is critical for cancer metastasis . Additionally, this compound influences gene expression and cellular metabolism, further contributing to its anti-cancer properties .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the kinase domain of DDR1, forming hydrogen bonds with key residues such as Met704 and Thr701 . This binding inhibits DDR1’s kinase activity, leading to the suppression of downstream signaling pathways involved in cell proliferation and survival . Additionally, the compound may interact with other proteins and enzymes, contributing to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its inhibitory effects on DDR1 over extended periods . Degradation products may form under certain conditions, potentially altering its biochemical properties and efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits DDR1 activity and suppresses tumor growth without significant toxicity . At higher doses, toxic or adverse effects may be observed, including off-target interactions and potential damage to normal tissues . These dosage-dependent effects highlight the importance of optimizing the therapeutic window for clinical applications.
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve enzymes such as cytochrome P450s and sulfotransferases, which modify the compound to facilitate its excretion . The metabolic pathways of this compound are crucial for understanding its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within tissues are influenced by factors such as tissue perfusion and binding affinity to cellular components . Understanding the transport and distribution of the compound is essential for optimizing its therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with DDR1 and other target proteins . Post-translational modifications, such as phosphorylation, may influence its localization and activity within specific cellular compartments . These modifications are essential for the compound’s ability to modulate cellular processes and exert its biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2,3-dihydro-1H-indene-5-sulfonamide typically involves the following steps:
Formation of the Indene Backbone: The indene backbone can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Amino Group: The amino group can be introduced via a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated indene derivative.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the amino-indene compound with a sulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2,3-dihydro-1H-indene-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups, such as amines.
Substitution: The amino and sulfonamide groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
2-Amino-2,3-dihydro-1H-indene-5-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an inhibitor of enzymes or receptors involved in disease pathways.
Biology: The compound’s ability to interact with biological targets makes it useful in studying cellular processes and signaling pathways.
Industry: It can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2,3-dihydro-1H-indene-5-carboxamide: This compound is similar in structure but has a carboxamide group instead of a sulfonamide group.
2,3-Dihydro-1H-indene-5-sulfonamide: Lacks the amino group but retains the sulfonamide functionality, which may alter its reactivity and biological activity.
Uniqueness
2-Amino-2,3-dihydro-1H-indene-5-sulfonamide is unique due to the presence of both the amino and sulfonamide groups, which confer distinct chemical properties and biological activities. Its dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-amino-2,3-dihydro-1H-indene-5-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c10-8-3-6-1-2-9(14(11,12)13)5-7(6)4-8/h1-2,5,8H,3-4,10H2,(H2,11,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVWXUWAWIYLUJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=C1C=CC(=C2)S(=O)(=O)N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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